Cas no 1956321-35-9 (1H-Pyrazolo3,4-bpyridine-4-methanol)
1H-Pyrazolo3,4-bpyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol
- AX8320757
- 1H-Pyrazolo3,4-bpyridine-4-methanol
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- Inchi: 1S/C7H7N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-3,11H,4H2,(H,8,9,10)
- InChI Key: LLHCCIQTAVQMKB-UHFFFAOYSA-N
- SMILES: OCC1C=CN=C2C=1C=NN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Topological Polar Surface Area: 61.8
1H-Pyrazolo3,4-bpyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271170-1g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 1g |
$617 | 2021-08-18 | |
| Chemenu | CM271170-5g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 5g |
$1754 | 2021-08-18 | |
| Alichem | A029195515-1g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 1g |
$1035.15 | 2023-09-02 | |
| Alichem | A029195515-5g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 5g |
$2842.14 | 2023-09-02 | |
| Chemenu | CM271170-1g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 1g |
$617 | 2023-02-17 | |
| Chemenu | CM271170-5g |
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol |
1956321-35-9 | 97% | 5g |
$1754 | 2023-02-17 | |
| TRC | P334890-10mg |
1H-Pyrazolo[3,4-b]pyridine-4-methanol |
1956321-35-9 | 10mg |
$173.00 | 2023-05-17 | ||
| TRC | P334890-50mg |
1H-Pyrazolo[3,4-b]pyridine-4-methanol |
1956321-35-9 | 50mg |
$775.00 | 2023-05-17 | ||
| TRC | P334890-100mg |
1H-Pyrazolo[3,4-b]pyridine-4-methanol |
1956321-35-9 | 100mg |
$1378.00 | 2023-05-17 | ||
| TRC | P334890-500mg |
1H-Pyrazolo[3,4-b]pyridine-4-methanol |
1956321-35-9 | 500mg |
$ 4500.00 | 2023-09-06 |
1H-Pyrazolo3,4-bpyridine-4-methanol Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1H-Pyrazolo3,4-bpyridine-4-methanol
1H-Pyrazolo[3,4-b]pyridine-4-methanol: A Comprehensive Overview
The compound 1H-Pyrazolo[3,4-b]pyridine-4-methanol (CAS No. 1956321-35-9) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their unique electronic properties and wide-ranging applications in drug discovery and advanced materials. The structure of 1H-Pyrazolo[3,4-b]pyridine-4-methanol consists of a pyrazolo-pyridine ring system with a hydroxymethyl group attached at the 4-position, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of 1H-Pyrazolo[3,4-b]pyridine-4-methanol as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of novel anti-cancer agents, where its ability to modulate key cellular pathways has shown promising results. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective inhibition against certain oncogenic kinases, suggesting its potential as a lead compound in anti-cancer drug development.
In addition to its pharmacological applications, 1H-Pyrazolo[3,4-b]pyridine-4-methanol has also been investigated for its electronic properties in materials science. The compound's conjugated aromatic system makes it an attractive candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics (OPVs). A 2022 study in *Advanced Materials* reported that thin films prepared from this compound exhibit excellent charge transport properties, which could be exploited for high-efficiency electronic devices.
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-methanol involves a multi-step process that typically begins with the preparation of the pyrazolo-pyridine core. This is followed by functionalization at the 4-position with a hydroxymethyl group through either nucleophilic substitution or direct oxidation methods. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
From an environmental perspective, understanding the fate and transport of 1H-Pyrazolo[3,4-b]pyridine-4-methanol in natural systems is crucial for assessing its potential ecological impact. Studies conducted in 2023 have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in aquatic environments. However, further research is needed to fully understand its environmental behavior and to develop strategies for safe handling and disposal.
In conclusion, 1H-Pyrazolo[3,4-b]pyridine-4-methanol (CAS No. 1956321-35-9) is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its role as a building block for bioactive compounds and advanced materials underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial applications.
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